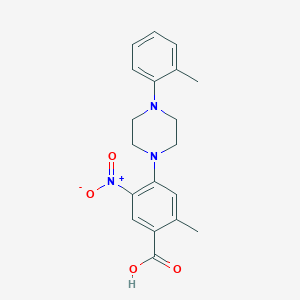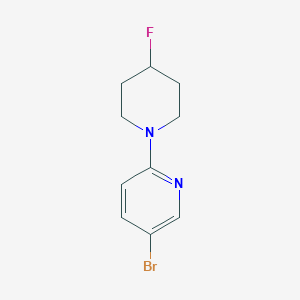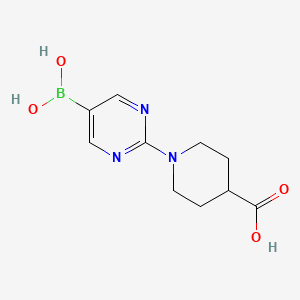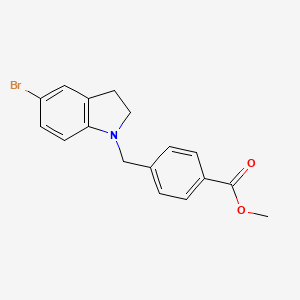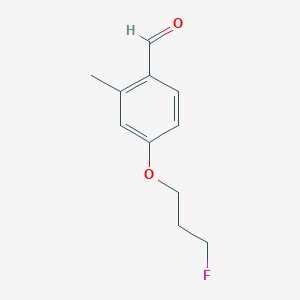![molecular formula C12H9FN2O2 B1406514 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde CAS No. 1623144-45-5](/img/structure/B1406514.png)
5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde
描述
5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde is a fluorinated bipyridine derivative Compounds containing fluorine atoms are of significant interest due to their unique chemical properties, which often include increased metabolic stability and altered electronic characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde typically involves the introduction of a fluorine atom into a bipyridine scaffold. One common method includes the use of fluorinating agents such as Selectfluor® in the presence of a suitable catalyst. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available bipyridine derivatives. The process includes steps such as halogenation, methoxylation, and formylation under controlled conditions to achieve the desired product with high purity and yield .
化学反应分析
Types of Reactions
5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include fluorinating agents (e.g., Selectfluor®), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological systems due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
作用机制
The mechanism of action of 5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can significantly influence the compound’s electronic properties, affecting its binding affinity and reactivity. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine derivative with similar electronic properties.
4-Fluoro-3-methoxypyridine: Shares structural similarities but differs in the position of the fluorine and methoxy groups.
5-Fluoro-2-methoxypyrimidine: A related compound with a pyrimidine ring instead of a bipyridine scaffold
Uniqueness
5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
属性
IUPAC Name |
5-(5-fluoro-2-methoxypyridin-4-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12-4-10(11(13)6-15-12)8-2-3-9(7-16)14-5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLOELXKLOGWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=CN=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


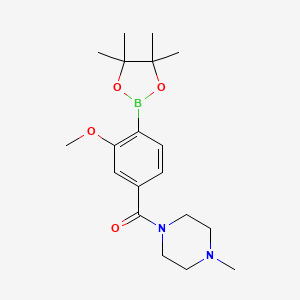
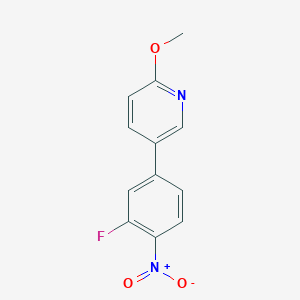
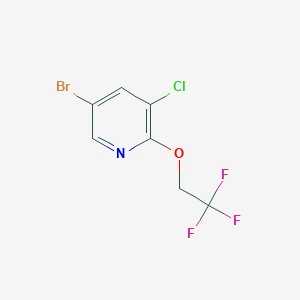
![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)
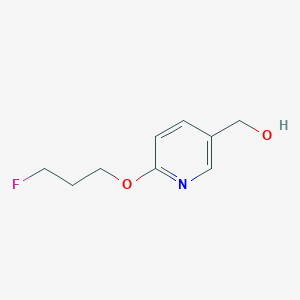
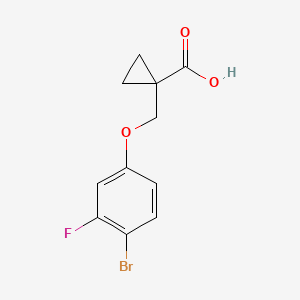
![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)
![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
